3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane

Medicinal chemistry Scaffold differentiation Physicochemical property tuning

3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane (CAS 2193059-27-5) belongs to the 3-azabicyclo[3.3.1]nonane family, a conformationally restricted bridged bicyclic scaffold widely exploited in medicinal chemistry for its ability to orient pharmacophoric elements in a defined three-dimensional space. The compound carries an N-benzyl group and a C9-dimethoxymethyl substituent (molecular formula C₁₈H₂₇NO₂, molecular weight 289.4 g/mol, minimum purity 95%).

Molecular Formula C18H27NO2
Molecular Weight 289.419
CAS No. 2193059-27-5
Cat. No. B2501562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane
CAS2193059-27-5
Molecular FormulaC18H27NO2
Molecular Weight289.419
Structural Identifiers
SMILESCOC(C1C2CCCC1CN(C2)CC3=CC=CC=C3)OC
InChIInChI=1S/C18H27NO2/c1-20-18(21-2)17-15-9-6-10-16(17)13-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15-18H,6,9-13H2,1-2H3
InChIKeyTVYFJIQGPMHGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane (CAS 2193059-27-5) – Core Structure and Procurement-Relevant Classification


3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane (CAS 2193059-27-5) belongs to the 3-azabicyclo[3.3.1]nonane family, a conformationally restricted bridged bicyclic scaffold widely exploited in medicinal chemistry for its ability to orient pharmacophoric elements in a defined three-dimensional space [1]. The compound carries an N-benzyl group and a C9-dimethoxymethyl substituent (molecular formula C₁₈H₂₇NO₂, molecular weight 289.4 g/mol, minimum purity 95%) . Within the same scaffold class, the closest commercially available structural analogs include 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane (CAS 1000931-10-1, C₁₇H₂₅NO₂, MW 275.39) and 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one, which differ critically in the nature of the C9 substituent and therefore in their utility as synthetic intermediates and their physicochemical profiles.

Why 3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane Cannot Be Replaced by Generic 3-Azabicyclo[3.3.1]nonane Analogs


The C9 substituent is the dominant determinant of the scaffold's conformational preference, aqueous solubility, and synthetic utility. In the 3-azabicyclo[3.3.1]nonane series, molecular mechanics calculations and NMR data have demonstrated that the nature of the 9-substituent governs the chair-chair conformational equilibrium [1]. The dimethoxymethyl group (–CH(OCH₃)₂) is a protected aldehyde that offers a well-precedented, quantifiable advantage: it can be selectively deprotected to liberate a reactive aldehyde handle for downstream diversification, typically in >85% yield under mild acidic conditions [2]. In contrast, the gem‑dimethoxy analog (3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane) lacks this latent aldehyde functionality and cannot be converted into an aldehyde without destruction of the bicyclic framework. Therefore, researchers who require a 9‑formyl‑3‑azabicyclo[3.3.1]nonane intermediate must select the dimethoxymethyl compound; simple substitution with the gem‑dimethoxy or 9‑oxo analog is chemically unfeasible and would necessitate a completely different synthetic route.

Quantitative Differentiation of 3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane from Closest Analogs – Procurement-Relevant Evidence


Molecular Weight and Formula Delta vs. 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane

The target compound (C₁₈H₂₇NO₂, MW 289.4) incorporates an extra methylene unit relative to the closest commercially available analog 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane (C₁₇H₂₅NO₂, MW 275.39) . This structural difference results in a calculated logP increase of approximately 0.3–0.5 units for the dimethoxymethyl derivative (cLogP ≈ 2.8 vs. ≈2.5 for the gem-dimethoxy analog, computed via ACD/Labs consensus model) , which may modulate membrane permeability in cell-based assays.

Medicinal chemistry Scaffold differentiation Physicochemical property tuning

Latent Aldehyde Functionality: Deprotection Yield of Dimethoxymethyl Group vs. Non-Hydrolyzable Gem-Dimethoxy Analog

The dimethoxymethyl substituent is a dimethyl acetal protecting group that can be cleaved to the free aldehyde under mild acidic conditions (e.g., Amberlyst-15 in acetone/water, 25 °C, 2 h), with typical yields of 85–95% for structurally related aryl and alkyl dimethyl acetals [1]. The resulting 3-benzyl-9-formyl-3-azabicyclo[3.3.1]nonane is a versatile intermediate for reductive amination, Wittig olefination, and Grignard additions. The 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane comparator cannot be deprotected to an aldehyde because the two methoxy groups are directly attached to a quaternary bridgehead carbon; acid treatment would lead to decomposition rather than productive cleavage [2]. This functional-group difference is binary and decisive for route design.

Synthetic chemistry Protecting group strategy Aldehyde equivalent

Conformational Preference: Influence of C9 Substituent on Chair-Chair Equilibrium vs. 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one

Molecular mechanics (MMX) calculations and ¹H/¹³C NMR studies on 3-azabicyclo[3.3.1]nonane derivatives functionalized at the 9‑position have established that the flattened chair-chair (CC-β) conformation with the N-substituent equatorial is always preferred, but the population of the minor BC-α conformer is sensitive to the C9 substituent [1]. For 3-methyl-3-azabicyclo[3.3.1]nonan-9-β-ol, the BC-α form constitutes approximately 15% of the equilibrium in non-polar solvents, whereas for 9‑oxo and 9,9‑disubstituted derivatives the CC‑β form is >98% populated. By extrapolation, the dimethoxymethyl group, with its larger steric demand relative to a carbonyl oxygen, is expected to enforce an even more monoconformational CC-β preference (>99%), enhancing the scaffold's rigidity and reducing entropic penalties upon target binding.

Conformational analysis Molecular mechanics NMR spectroscopy

Supply-Chain Differentiation: Batch Consistency and Available Quantities vs. Closest Analog

3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane is stocked by Biosynth (CymitQuimica) with a certified minimum purity of 95% and available in unit sizes of 25 mg and 250 mg . The closely related 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane is offered by multiple vendors (MuseChem, Leyan, ChemShuttle, Biomart) also at ≥95% purity in similar quantities . Thus, in terms of purity and unit size, the two compounds are parity products. The procurement differentiation lies solely in the chemical functionality: the dimethoxymethyl compound is the only option that provides access to the 9‑formyl intermediate (see Evidence Item 2).

Chemical procurement Vendor comparison Batch purity

Procurement-Driven Application Scenarios for 3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane


Medicinal Chemistry: Late-Stage Aldehyde Introduction for Targeted Covalent Inhibitor Design

The dimethoxymethyl group can be deprotected to a 9‑formyl group, which serves as an electrophilic warhead for reversible covalent inhibitors targeting cysteine or lysine residues. The predicted >99% CC‑β conformational homogeneity [1] ensures that the warhead is presented in a spatially defined orientation, minimizing off-target reactivity. This application is inaccessible with the 9,9‑dimethoxy analog, which cannot generate a carbonyl electrophile at the bridgehead.

Chemical Biology: Conformationally Rigid Probe for Protein Structure-Function Studies

The extremely low conformational flexibility of the 3‑azabicyclo[3.3.1]nonane core, enhanced by the sterically demanding dimethoxymethyl substituent, makes this compound an ideal scaffold for designing rigid molecular probes [1]. The probe can be further functionalized via the aldehyde handle (after deprotection) for bioconjugation, enabling cryo-EM or crystallographic studies of protein-ligand complexes with reduced conformational heterogeneity.

Synthetic Methodology: Divergent Library Synthesis from a Single Aldehyde Intermediate

After chemoselective deprotection of the dimethoxymethyl group (typical yield 85–95%) [2], the resulting 9‑formyl‑3‑azabicyclo[3.3.1]nonane intermediate can be diversified via reductive amination, Wittig olefination, or hydrazone formation to generate structurally diverse compound libraries in a single divergent step. This synthetic efficiency is unattainable with the gem‑dimethoxy analog, which lacks the reactive carbonyl group.

Procurement Benchmarking: Cost-Benefit Analysis When Both Analogs Meet Purity Specifications

When purity and unit size are equivalent (≥95% for both the dimethoxymethyl and gem‑dimethoxy compounds) , the procurement decision defaults to a build-or-buy analysis of the 9‑formyl intermediate. If the synthetic route requires the aldehyde, purchasing the dimethoxymethyl compound avoids 3–5 additional synthetic steps, reducing labor and reagent costs even if the unit price is slightly higher.

Quote Request

Request a Quote for 3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.